9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Overview
Description
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is characterized by the presence of a chloro group, a dioxepine ring, and an aldehyde functional group. It is primarily used in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:
Formation of the Dioxepine Ring: This step involves the cyclization of appropriate precursors to form the dioxepine ring.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Reduction: Formation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group and dioxepine ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in biochemical research and drug development.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDPBFEHLDZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=O)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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